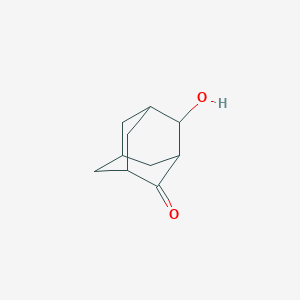

4-羟基金刚烷-2-酮

描述

4-Hydroxyadamantan-2-one is an adamantane derivative . Its molecular formula is C10H14O2 and it has a molecular weight of 166.2170 . It is used as a precursor in the synthesis of different pharmacologically active substances .

Synthesis Analysis

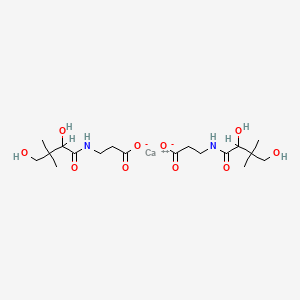

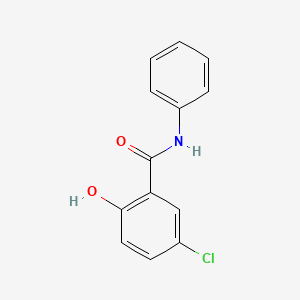

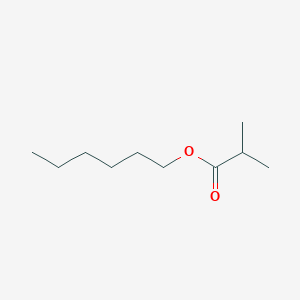

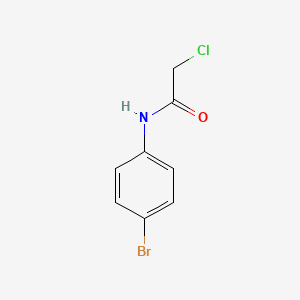

The Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo . New 5-hydroxyadamantan-2-one derivatives with heteroaromatic, aromatic, and aliphatic acids (nicotinic, succinic, p-chlorophenoxyacetic, 3,4,5-trimethoxybenzoic, and anisic) were synthesized .

Molecular Structure Analysis

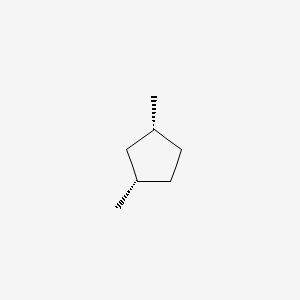

The molecular structure of 4-Hydroxyadamantan-2-one is available as a 2D Mol file . The structure is based on the tricyclic carbon skeleton of adamantane .

Chemical Reactions Analysis

The Ritter reaction of 4-hydroxyadamantan-2-one takes an unusual path and yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo . The esters of succinic acid and 5-hydroxyadamantan-2-one exhibited the most potent effect on cerebral circulation under ischemic conditions .

Physical And Chemical Properties Analysis

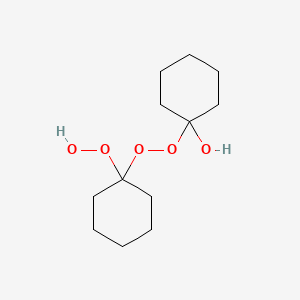

Adamantan-2-one exhibits thermal behavior and decomposition kinetics that are relevant to its use as a precursor in various pharmaceutical products . The thermal stability of adamantan-2-one and the possible interactions of its functional group with different excipients have been investigated .

科学研究应用

Application Summary

4-Hydroxyadamantan-2-one is used in the synthesis of unsaturated adamantane derivatives . These derivatives have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application

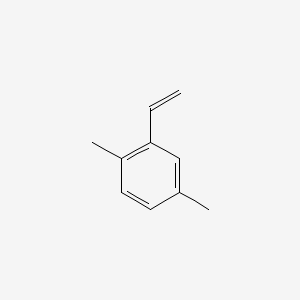

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .

Results or Outcomes

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Since the publication of the monograph , various researchers around the world have added extensive theoretical and experimental data in this area .

Organic Chemistry

Application Summary

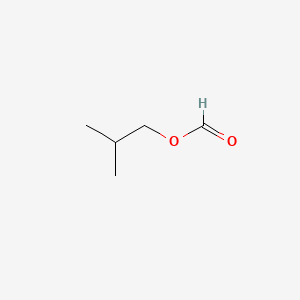

4-Hydroxyadamantan-2-one is used in the Ritter reaction . The Ritter reaction of 4-hydroxyadamantan-2-one (with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid) takes an unusual path and yields diastereoisomeric 9- methyl-1- (4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo [5.3.1 12,6 .1 4,11 ]tridec-9-enes as the major products .

Methods of Application

The Ritter reaction of 4-hydroxyadamantan-2-one is conducted with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid .

Results or Outcomes

The Ritter reaction of 4-hydroxyadamantan-2-one yields diastereoisomeric 9- methyl-1- (4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo [5.3.1 12,6 .1 4,11 ]tridec-9-enes as the major products .

Synthesis of Adamantene Derivatives

Application Summary

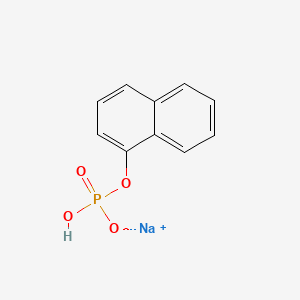

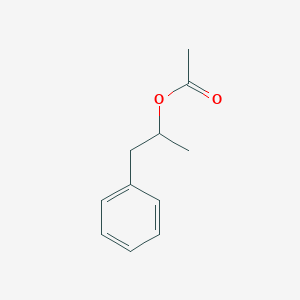

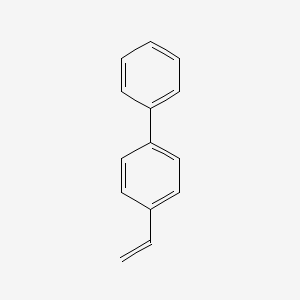

4-Hydroxyadamantan-2-one is used in the synthesis of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Methods of Application

The first method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Results or Outcomes

The reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene produces 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .

Synthesis of Naphthalene Derivatives

Application Summary

4-Hydroxyadamantan-2-one is used in the synthesis of 1-(2-adamantylidene)naphthalene-2(1H)-one .

Methods of Application

The second method is adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Results or Outcomes

Adding 1-bromo-2-hydroxynaftalene to ketone produces 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield .

Synthesis of Functional Adamantane Derivatives

Application Summary

4-Hydroxyadamantan-2-one is used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .

Results or Outcomes

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Since the publication of the monograph , various researchers around the world have added extensive theoretical and experimental data in this area .

Thermal Stability Studies

Application Summary

4-Hydroxyadamantan-2-one is used to study the influence of the oxo group regarding the thermal stability of the hydrocarbon structure and also to evaluate possible interactions of the functional groups with various compounds used as excipients .

Methods of Application

The study involves thermal analysis of 4-Hydroxyadamantan-2-one and its interactions with various compounds used as excipients .

Results or Outcomes

The study provides insights into the thermal stability of the hydrocarbon structure of 4-Hydroxyadamantan-2-one and its interactions with various compounds .

安全和危害

In case of exposure, it is advised to avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The cerebrovascular activity of 5-hydroxyadamantan-2-one succinic acid ester not only in ischemic brain injury but also in a more severe form of vascular damage to the body such as combined pathology (experimental myocardial infarction with subsequent global transient cerebral ischemia) was demonstrated experimentally in rats . This suggests potential future directions for the use of 4-Hydroxyadamantan-2-one in the treatment of cerebrovascular conditions.

属性

IUPAC Name |

4-hydroxyadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHZLHGRJCMNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1C(C(C2)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336389 | |

| Record name | 4-Hydroxyadamantan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyadamantan-2-one | |

CAS RN |

26278-43-3 | |

| Record name | 4-Hydroxyadamantan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。